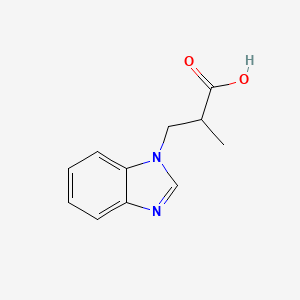

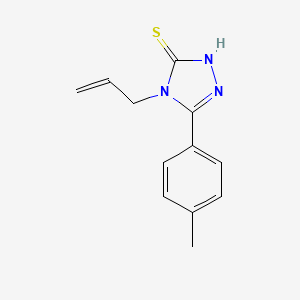

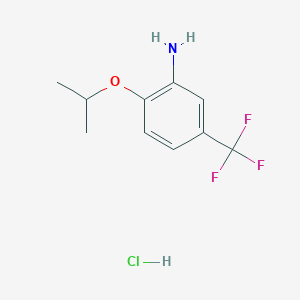

3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid, also known as 3-benzimidazol-2-yl-2-methylpropionic acid, is a carboxylic acid that has a wide range of applications in the scientific research field. It is a colorless solid and is soluble in water, ethanol, and methanol. 3-Benzimidazol-2-yl-2-methylpropionic acid is used as a reagent in the synthesis of various compounds, such as pharmaceuticals, dyes, and other organic compounds. It is also used as an analytical reagent and in the production of agrochemicals.

Scientific Research Applications

Vibrational Spectroscopy and Quantum Computational Studies

- Vibrational Spectroscopy : A study by (Khanum et al., 2022) investigated the optimized geometrical structure, electronic, and vibrational features of a benzimidazole derivative using B3LYP/6-311++G(d,p) basis set. This study highlights the potential of benzimidazole derivatives in vibrational spectroscopy and quantum computational studies.

DNA Topoisomerase I Inhibition

- Anticancer Potential : According to (Alpan, Gunes, & Topçu, 2007), some benzimidazole derivatives exhibit activity as inhibitors of type I DNA topoisomerases, suggesting potential applications in cancer research and treatment.

Synthesis and Antimicrobial Evaluation

- Antimicrobial Agents : A study by (Sharma et al., 2012) discussed the synthesis of benzimidazole derivatives and their evaluation against various bacteria, indicating their significant antimicrobial properties.

ADMET Prediction and Anticancer Activity

- Anticancer Drug Design : Research by (Rashid, 2020) focused on designing bis-benzimidazole compounds with anticancer properties, along with ADMET prediction to assess their drug-like properties and potential as anticancer agents.

DNA Binding and Cytotoxicity

- Cytotoxicity Studies : A study by (Paul et al., 2015) synthesized new benzimidazole compounds and evaluated their DNA binding, cellular DNA lesion, and cytotoxicity, indicating their potential use in cancer therapy.

Corrosion Inhibition

- Industrial Applications : The research by (Yadav et al., 2013) demonstrated the use of benzimidazole derivatives as corrosion inhibitors for mild steel, which has significant implications in industrial settings.

Antihypertensive Activities

- Cardiovascular Research : In the study by (Zhu et al., 2014), benzimidazole derivatives were evaluated as angiotensin II receptor antagonists with anti-hypertension activities, contributing to cardiovascular drug research.

Mechanism of Action

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

For instance, some benzimidazole derivatives can inhibit certain enzymes, disrupt cell division, or interfere with DNA synthesis .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight, polar surface area, and logp, can influence its bioavailability .

Result of Action

Based on the known activities of benzimidazole derivatives, the compound could potentially have a range of effects, such as inhibiting bacterial growth, reducing inflammation, or killing cancer cells .

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(benzimidazol-1-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-8(11(14)15)6-13-7-12-9-4-2-3-5-10(9)13/h2-5,7-8H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIJKDXDTQPYOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=CC=CC=C21)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90387771 |

Source

|

| Record name | 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58555-21-8 |

Source

|

| Record name | α-Methyl-1H-benzimidazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58555-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1H-benzimidazol-1-yl)-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90387771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3,5-Bis-(4-methoxy-phenyl)-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1272783.png)

![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)

![Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B1272793.png)

![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)